N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-22(23(28)25-18-7-8-19-20(15-18)31-14-13-30-19)24-9-4-10-26-11-12-29-21(16-26)17-5-2-1-3-6-17/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRABRWGGRAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a detailed examination of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.39 g/mol
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Notably, derivatives of 2,3-dihydro-1,4-benzodioxin have been tested against various enzymes:
- α-glucosidase Inhibition : Compounds derived from 2,3-dihydro-1,4-benzodioxin were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized compounds showed promising results with varying degrees of inhibitory activity, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : The same class of compounds was also assessed for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Some derivatives demonstrated significant inhibition rates, suggesting potential applications in treating Alzheimer's disease .
Case Study 1: Synthesis and Evaluation of Derivatives
In a study conducted by researchers at a Brazilian university, a series of new sulfonamide derivatives containing the benzodioxane moiety were synthesized and screened for their biological activity. The results indicated that certain compounds exhibited strong α-glucosidase and AChE inhibition, supporting their potential as therapeutic agents .
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which these compounds exert their biological effects. It was found that the presence of the morpholine group significantly enhanced binding affinity to target enzymes, leading to improved inhibitory activity .
Table 1: Enzyme Inhibition Potency of Synthesized Compounds
| Compound Name | α-glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-acetamide | 25 | 30 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide | 15 | 20 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-N'-(phenyl) | 10 | 18 |
Table 2: Structure Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of morpholine group | Increased binding affinity |
| Sulfonamide vs. Acetamide | Enhanced enzyme inhibition |
| Benzodioxane ring modification | Altered pharmacokinetics |
Scientific Research Applications
Glycogen Synthase Kinase Inhibition
Research indicates that derivatives of the compound exhibit inhibitory activity against glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's disease. A study found that certain analogs demonstrated significant decreases in tau phosphorylation, suggesting potential in treating Alzheimer's disease by modulating tau protein hyperphosphorylation .
Enzyme Inhibition for Diabetes Treatment
A study synthesized novel sulfonamides derived from benzodioxane and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that these compounds could serve as therapeutic agents for Type 2 diabetes mellitus and Alzheimer's disease by inhibiting key metabolic pathways .
Anticancer Activity
The compound's derivatives have been tested for anticancer properties, showing significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Specifically, certain analogs demonstrated IC50 values lower than those of established chemotherapeutics like sorafenib, indicating a promising avenue for cancer treatment .
Case Study 1: GSK-3β Inhibition
In a study published in Medicinal Chemistry Research, a series of compounds were synthesized and tested for their ability to inhibit GSK-3β. Among them, specific derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide showed potent activity, leading to a significant reduction in tau phosphorylation levels in vivo .
Case Study 2: Antidiabetic Potential
Another research effort focused on the synthesis of sulfonamide derivatives containing the benzodioxane moiety. These compounds were screened against α-glucosidase and acetylcholinesterase, with promising results indicating their potential application in managing diabetes and cognitive disorders related to Alzheimer's disease .
Case Study 3: Anticancer Efficacy
A novel series of derivatives were evaluated for their cytotoxicity against human cancer cell lines. The findings revealed that several compounds had IC50 values significantly lower than sorafenib, suggesting enhanced efficacy as anticancer agents. Flow cytometry analysis confirmed the induction of apoptosis in HeLa cells treated with these compounds .
Comparison with Similar Compounds
Ethanediamide Derivatives
Compound A : N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide (CAS: 2097861-66-8)
- Structure : Shares the benzodioxin core and ethanediamide linker but replaces the 2-phenylmorpholine group with a thiophene-containing hydroxypropyl substituent.
- Key Differences :
- Thiophene vs. phenylmorpholine: The thiophene group may enhance π-π stacking interactions, while the morpholine in the target compound could improve solubility due to its polar oxygen atom.
- Molecular Weight: 376.4 g/mol (Compound A) vs. ~463 g/mol (target compound, estimated).
Sulfonamide Derivatives with Benzodioxin Moieties
Compound 5c : N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
- Structure : Replaces the ethanediamide linker with a sulfonamide group (-SO₂NH-) and a 4-methylbenzenesulfonyl substituent.
- Key Differences: Sulfonamide vs. ethanediamide: Sulfonamides are known for antibacterial activity, while ethanediamides may exhibit different binding profiles.
- Activity :
Compound 5e : N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
Antihepatotoxic Flavones with 1,4-Dioxane Rings
Compound 4f: 3',4'-(1",4"-dioxino)flavone
- Structure: Contains a flavonoid scaffold fused with a 1,4-dioxane ring (structurally analogous to benzodioxin).
- Activity : Demonstrated significant antihepatotoxic effects in rats, reducing serum SGOT and SGPT levels comparable to silymarin .
- Key Differences: The flavone backbone and dioxane ring system differ from the ethanediamide-morpholine architecture of the target compound, suggesting divergent therapeutic targets (liver protection vs.
Pyridin-amine Derivatives
Compound CS-0309467: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Features a pyridin-amine linker and dimethylaminomethylphenyl group.
Structural and Functional Comparison Table
Key Research Findings and Hypotheses
Role of Benzodioxin : The benzodioxin moiety is associated with metabolic stability and diverse bioactivities, from antihepatotoxic (flavones) to antibacterial (sulfonamides) .
Morpholine substituents could improve solubility and pharmacokinetics, as seen in other CNS-targeting drugs.
Activity Predictions : The target compound’s morpholine group may direct it toward neurological targets (e.g., serotonin or dopamine receptors), while the benzodioxin core could confer anti-inflammatory or antimicrobial properties, as observed in analogs .
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine precursor is typically synthesized via nitro-group reduction or direct amination of 6-nitro-1,4-benzodioxin. A representative protocol involves:
- Nitration : Treat 1,4-benzodioxin with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-1,4-benzodioxin.
- Reduction : Catalytic hydrogenation using Pd/C or Raney Ni in ethanol under H₂ (3 atm) reduces the nitro group to an amine.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 4 h | 72–78 |
| Reduction | 10% Pd/C, H₂ (3 atm), EtOH, 25°C | 85–90 |
Synthesis of 3-(2-Phenylmorpholin-4-yl)Propylamine
This morpholine derivative is prepared through a two-step sequence:
- Morpholine Alkylation : React 2-phenylmorpholine with 1-bromo-3-chloropropane in acetonitrile at reflux (82°C, 12 h) to form 3-chloro-N-(2-phenylmorpholin-4-yl)propane.
- Amine Formation : Substitute chloride with ammonia via nucleophilic displacement using NH₃/MeOH at 60°C for 8 h.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 1-Bromo-3-chloropropane, MeCN, ∆ | 65–70 |
| Amination | NH₃/MeOH, 60°C, 8 h | 55–60 |
Coupling via Ethanediamide Linker
The final step involves conjugating both amines using oxalyl chloride or ethanedioyl dichloride:
- Activation of Oxalic Acid : Treat oxalic acid with thionyl chloride (SOCl₂) in dry DCM to generate oxalyl chloride.
- Stepwise Amidation :
Optimization Notes :
- Solvent Choice : DMF enhances solubility of intermediates, while LiH (1.2 eq) acts as a base to deprotonate amines, accelerating coupling.
- Stoichiometry : A 1:1:1 molar ratio of benzodioxin amine, morpholine propylamine, and oxalyl chloride minimizes diastereomer formation.
Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Coupling Agent | EDCI, HOBt | 50–55 |
| Reaction Time | 24 h, 25°C | — |
| Purification | Column chromatography (SiO₂, EtOAc) | 40–45 |
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.94 | 64.88 |
| H | 6.34 | 6.29 |
| N | 9.88 | 9.82 |
Challenges and Mitigation Strategies
Low Coupling Efficiency :
Byproduct Formation :
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) employs continuous-flow reactors to maintain temperature control during exothermic amidation. Key parameters include:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 20 L |
| Cooling System | Ice bath | Jacketed reactor |
| Yield | 45% | 38–40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
